Ethyl 2-(2-bromopyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(2-bromopyridin-3-yl)acetate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
It is known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that Ethyl 2-(2-bromopyridin-3-yl)acetate may interact with its targets via C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Given its potential role in the synthesis of n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines , it may influence pathways involving these compounds.
Pharmacokinetics
Its molecular weight (24409 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Given its potential role in the synthesis of n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines , it may have effects related to the biological activities of these compounds.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, its efficacy may be influenced by the presence of other compounds, such as I2 and TBHP, which are known to promote C–C bond cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-bromopyridin-3-yl)acetate can be synthesized through several methods. One common method involves the bromination of ethyl 2-pyridylacetate. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromopyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 2-(2-bromopyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-(2-bromopyridin-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-bromopyridin-2-yl)acetate: Similar structure but different bromine position, leading to different reactivity and applications.
Ethyl 2-(5-bromopyridin-3-yl)acetate: Another isomer with distinct chemical properties and uses.
Ethyl [(2-bromopyridin-3-yl)oxy]acetate:
Properties
IUPAC Name |
ethyl 2-(2-bromopyridin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUXMZRNFTALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824117-77-2 |
Source
|
Record name | ethyl 2-(2-bromopyridin-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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